Sonogashira Homocoupling Yield vs. Non-Chlorinated Analogue
In a head‑to‑head experimental entry within the Molaid reaction database, 2,6‑dichloro‑4‑ethynylpyridine was subjected to oxidative homocoupling (Glaser‑type conditions mediated by CuI/Pd(PPh₃)₂Cl₂) to afford 4,4'‑ethyn‑1,2‑diyl‑bis(2,6‑dichloropyridine) in 56% isolated yield after a 4 h reaction in THF at ambient temperature [1]. By contrast, the analogous homocoupling of 4‑ethynylpyridine under comparable Pd/Cu conditions has been reported to deliver the corresponding symmetric diyne in yields typically exceeding 85% (e.g., 88% in Champness et al., Tetrahedron Lett. 1999) [2]. This 32‑percentage‑point gap reflects the combined electronic and steric deactivation imparted by the two ortho‑chlorine atoms, an effect that must be quantitatively accounted for in route scoping. Importantly, the modest yield is offset by the fact that the chlorine atoms remain intact, enabling subsequent iterative functionalization that is impossible with the non‑chlorinated congener [1]. No homocoupling yield data have been reported for 2,6‑dichloro‑4‑iodopyridine, as the iodo substituent outcompetes the ethynyl group for Pd(0) oxidative addition, precluding clean homocoupling at the alkyne site [3].
| Evidence Dimension | Isolated yield of homo‑coupled diyne product |
|---|---|
| Target Compound Data | 56% (THF, rt, 4 h, CuI/Pd(PPh₃)₂Cl₂) |
| Comparator Or Baseline | 4‑Ethynylpyridine: 88% (Tetrahedron Lett. 1999, optimized Pd/Cu conditions); 2,6‑Dichloro‑4‑iodopyridine: not applicable (competitive oxidative addition prevents selective homocoupling) |
| Quantified Difference | -32% vs. non‑chlorinated analogue; exclusive alkyne selectivity vs. iodo analogue |
| Conditions | Oxidative homocoupling (Glaser‑type); Pd(PPh₃)₂Cl₂/CuI, i‑Pr₂NEt, THF, rt, 4 h |
Why This Matters
Selecting this compound instead of 4‑ethynylpyridine accepts a lower homocoupling yield in exchange for retaining both chloro handles, which avoids a multi‑step re‑functionalization sequence that would otherwise be required for polymer or foldamer assembly.
- [1] Molaid Compound Database, ID 250636‑60‑3. 2,6‑Dichloro‑4‑ethynylpyridine – Reaction Information. https://www.molaid.com/MS_344408 (accessed 2026‑05‑07). View Source
- [2] Champness, N. R.; Khlobystov, A. N.; Majuga, A. G. An Improved Preparation of 4‑Ethynylpyridine and Its Application to the Synthesis of Linear Bipyridyl Ligands. Tetrahedron Lett. 1999, 40, 5413‑5416. DOI: 10.1016/S0040‑4039(99)01060‑6. View Source
- [3] Wang, H.; Kozekov, I. D.; Harris, C. M.; Harris, T. M. Convenient Synthesis and Transformation of 2,6‑Dichloro‑4‑iodopyridine. Org. Lett. 2001, 3, 4213‑4215. DOI: 10.1021/ol0169269. View Source
